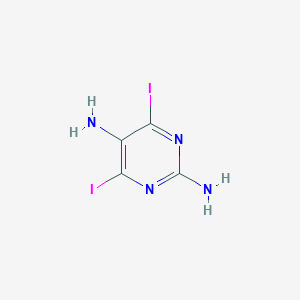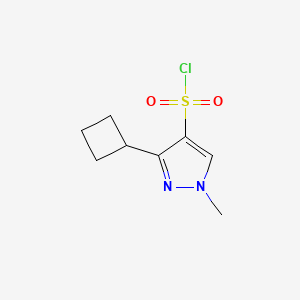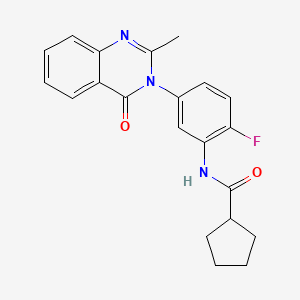![molecular formula C22H27NO6S B2738750 methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate CAS No. 1993481-42-7](/img/structure/B2738750.png)
methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups, including a tert-butyl group, a sulfonyl group, and an acrylate group. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . The sulfonyl group is a common functional group consisting of a sulfur atom bonded to two oxygen atoms and an organic moiety. The acrylate group is a derivative of acrylic acid and is known for its reactivity in polymerization reactions.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The acrylate group is known for its reactivity in polymerization reactions. The sulfonyl group could potentially undergo various reactions, such as reduction or substitution .Scientific Research Applications
Polymer and Materials Science
Several studies have focused on the synthesis and characterization of polymers incorporating acrylate compounds for their unique properties, such as photochromism, thermal stability, and antifouling capabilities.
Photochromic Properties : Acrylate monomers containing azobenzene groups have been synthesized and used to prepare polymers with photochromic properties. These materials show trans-cis isomerization of the side chain azobenzene fragments when illuminated with light, which could be utilized in optical data storage and sensors (Ortyl, Janik, & Kucharski, 2002).
Thermal Stability : Certain acrylate compounds, like 2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, are known to be effective thermal stabilizers, protecting polymers against degradation caused by heat or mechanical stress. This stabilization mechanism is crucial for extending the lifespan of various polymer-based materials (Yachigo, Ida, Sasaki, Inoue, & Tanaka, 1993).
Antifouling and Hemocompatibility : Sulfobetaine copolymers containing hydrophobic components have been developed through the postpolymerization modification of poly(pentafluorophenyl acrylate). These materials exhibit antifouling properties and hemocompatibility, making them suitable for biomedical applications, such as in the development of blood-contacting devices (Woodfield, Zhu, Pei, & Roth, 2014).
Development of Novel Compounds
Research has also been directed towards the synthesis of novel compounds with specific functionalities, such as catalysts for asymmetric reactions and materials for solar cell applications.
Catalysts for Asymmetric Reactions : Sulfonyl acrylonitriles have been explored for their potential as pro-apoptotic agents in cancer cells, indicating a potential application in the development of cancer therapeutics. These compounds' unique functional groups and reactivity offer a pathway for synthesizing novel molecules with significant biological activities (Shen et al., 2015).
Solar Cell Applications : Organic sensitizers, including those based on acrylate compounds, have been engineered for solar cell applications, demonstrating high conversion efficiencies. These sensitizers' design and synthesis are crucial for improving the performance of dye-sensitized solar cells, contributing to the advancement of renewable energy technologies (Kim et al., 2006).
properties
IUPAC Name |
methyl (Z)-2-(4-tert-butylphenyl)sulfonyl-3-(3,4-dimethoxyanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6S/c1-22(2,3)15-7-10-17(11-8-15)30(25,26)20(21(24)29-6)14-23-16-9-12-18(27-4)19(13-16)28-5/h7-14,23H,1-6H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLNUAVASCHLIS-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)OC)OC)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2738669.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
methanone](/img/structure/B2738671.png)




![5-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylanilino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2738678.png)

![(Z)-2-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2738683.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2738685.png)
![2-[[4-(4-Chlorophenyl)-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2738689.png)